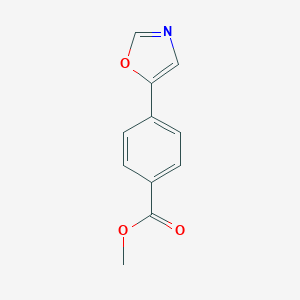

Methyl 4-(1,3-oxazol-5-yl)benzoate

概要

説明

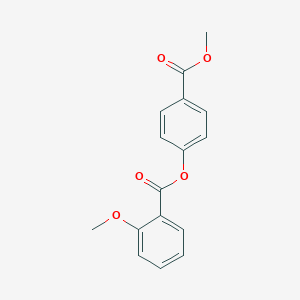

“Methyl 4-(1,3-oxazol-5-yl)benzoate” is a chemical compound with the molecular formula C11H9NO3 . It is categorized under esters and has a molecular weight of 203.196 . It is used in life science research .

Molecular Structure Analysis

The molecular structure of “Methyl 4-(1,3-oxazol-5-yl)benzoate” consists of a five-membered aromatic ring of oxazole that contains atoms of nitrogen and oxygen . The InChI code for this compound is 1S/C11H9NO3/c1-14-11(13)9-4-2-8(3-5-9)10-6-12-7-15-10/h2-7H,1H3 .Physical And Chemical Properties Analysis

“Methyl 4-(1,3-oxazol-5-yl)benzoate” is a solid at ambient temperature . It has a boiling point of 112-114 .科学的研究の応用

Antimicrobial Activity

Oxazole derivatives have been found to exhibit significant antimicrobial activity . For instance, certain oxazole derivatives have shown high antibacterial activity against E. Coli and Micrococcus luteus . This suggests that “Methyl 4-(1,3-oxazol-5-yl)benzoate” could potentially be used in the development of new antimicrobial drugs.

Anticancer Activity

Oxazole derivatives have also been shown to possess anticancer properties . For example, certain β-Carboline-3-(4-benzylidene) derivatives, which contain an oxazole ring, have demonstrated effective growth inhibition against various human cell lines, including glioma, ovarian, prostate, and melanoma . This indicates that “Methyl 4-(1,3-oxazol-5-yl)benzoate” could be explored for potential anticancer applications.

Anti-Inflammatory Activity

Oxazole derivatives have been reported to exhibit anti-inflammatory activities . This suggests that “Methyl 4-(1,3-oxazol-5-yl)benzoate” could potentially be used in the treatment of inflammatory conditions.

Antidiabetic Activity

Some oxazole derivatives have shown antidiabetic properties . This indicates that “Methyl 4-(1,3-oxazol-5-yl)benzoate” could be investigated for potential use in the management of diabetes.

Antiobesity Activity

Oxazole derivatives have also been found to exhibit antiobesity activities . This suggests that “Methyl 4-(1,3-oxazol-5-yl)benzoate” could potentially be used in the treatment of obesity.

Antioxidant Activity

Oxazole derivatives have demonstrated antioxidant properties . This indicates that “Methyl 4-(1,3-oxazol-5-yl)benzoate” could be explored for potential antioxidant applications.

Antiviral Activity

Certain oxazole derivatives have shown antiviral properties . This suggests that “Methyl 4-(1,3-oxazol-5-yl)benzoate” could potentially be used in the development of new antiviral drugs.

Use in Organic Synthesis

Oxazoles are considered as the main structure of many biologically active compounds and are often used as intermediates in the synthesis of new chemical entities in medicinal chemistry . This indicates that “Methyl 4-(1,3-oxazol-5-yl)benzoate” could be used as a key intermediate in the synthesis of various biologically active compounds.

Safety and Hazards

将来の方向性

Oxazole and its derivatives have been gaining popularity in recent years due to their increasing relevance in the field of medicinal chemistry . The important information presented in the researches and advancement of chemistry and oxazole derivatives’ biological action will work as an impetus for new views in the pursuit for rational design of more biologically active and minimum toxic derivatives of oxazoles as medicinal agents .

作用機序

Target of Action

The primary target of Methyl 4-(1,3-oxazol-5-yl)benzoate is human carbonic anhydrase II (hCA II) . This enzyme plays a crucial role in many physiological and pathological processes, including ophthalmology, treatment of epilepsy, oncology, and the development of modern anti-infective drugs .

Mode of Action

Methyl 4-(1,3-oxazol-5-yl)benzoate acts as an isoform-selective inhibitor of hCA II . It binds to the enzyme and inhibits its activity, thereby affecting the biochemical pathways that the enzyme is involved in .

Biochemical Pathways

The inhibition of hCA II by Methyl 4-(1,3-oxazol-5-yl)benzoate affects several biochemical pathways. For instance, it has implications in ophthalmology, where hCA II is a target for the treatment of glaucoma

Result of Action

The inhibition of hCA II by Methyl 4-(1,3-oxazol-5-yl)benzoate can have several molecular and cellular effects. For instance, it has been shown to have a potentiated effect of the antimicrobial action of carbapenems (meropenem) and aminoglycosides (gentamicin) against antibiotic-resistant gram-positive bacteria Enterococcus faecium, Enterococcus faecalis and gram-negative bacteria Escherichia coli .

特性

IUPAC Name |

methyl 4-(1,3-oxazol-5-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-14-11(13)9-4-2-8(3-5-9)10-6-12-7-15-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFNHUUMUCVZCGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2=CN=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20363129 | |

| Record name | methyl 4-(1,3-oxazol-5-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(1,3-oxazol-5-yl)benzoate | |

CAS RN |

179057-14-8 | |

| Record name | methyl 4-(1,3-oxazol-5-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-(1,3-oxazol-5-yl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(Bicyclo[2.2.1]hept-2-en-1-yl)ethyl](dichloro)methylsilane](/img/structure/B178177.png)

![Thieno[2,3-d]pyrimidine-2,4-diamine](/img/structure/B178192.png)

![2,3,4,5-Tetrahydro-1H-benzo[D]azepine hydrochloride](/img/structure/B178193.png)